1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride
Overview
Description
1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, which is further connected to a propylamine chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxy-3-methylbenzaldehyde and propylamine.
Condensation Reaction: The aldehyde group of 2-ethoxy-3-methylbenzaldehyde reacts with propylamine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield 1-(2-Ethoxy-3-methylphenyl)-propylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-ethoxy-3-methylbenzaldehyde or 2-ethoxy-3-methylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
- 1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride
- 2-Ethoxy-3-methylpyrazine
- 1-(2-Ethoxy-3-methylphenyl)-2-methylpropan-1-one
Comparison: 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials. For example, the presence of the propylamine chain distinguishes it from 1-(2-Ethoxy-3-methylphenyl)-ethylamine hydrochloride, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1-(2-ethoxy-3-methylphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-11(13)10-8-6-7-9(3)12(10)14-5-2;/h6-8,11H,4-5,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIYYHMRTZTOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1OCC)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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